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Compound of Interest

2-(4-fluorophenyl)-4-methyl-1,3-
Compound Name:
thiazole-5-carboxylic Acid

Cat. No.: B135009

For Immediate Release

This guide provides a comparative analysis of the biological activities of recently developed 2-
phenylthiazole-5-carboxylic acid analogs, focusing on their anticancer, antifungal, and anti-
inflammatory properties. The information is intended for researchers, scientists, and drug
development professionals, offering a synthesis of current data to support further investigation
and development in this promising area of medicinal chemistry.

Anticancer Activity

Recent studies have highlighted a new 2-phenylthiazole-5-carboxylic acid derivative, CIB-L43,
as a highly potent anticancer agent, particularly for hepatocellular carcinoma (HCC). This
analog has demonstrated a significant increase in inhibitory activity, reportedly 4500-fold higher
than its predecessor, CIB-3b. CIB-L43 functions as a microRNA (miRNA) biogenesis inhibitor
by targeting the transactivation response RNA-binding protein (TRBP).[1] This targeted action
disrupts the TRBP-Dicer interaction, a crucial step in miRNA processing.

Mechanistically, the inhibition of TRBP by CIB-L43 leads to the suppression of oncogenic miR-
21 biosynthesis. This, in turn, increases the expression of tumor-suppressing proteins PTEN
and Smad?7, leading to the inhibition of the AKT and TGF-[3 signaling pathways.[1] The
downstream effects include a reduction in HCC cell proliferation and migration. In vivo studies
have shown that CIB-L43 has favorable pharmacokinetic properties, including an oral
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bioavailability of 53.9%, and exhibits antitumor efficacy comparable to the first-line anticancer
drug sorafenib, but with lower toxicity.[1]

Other 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have also been synthesized
and evaluated for their anticancer activity against A-549 (lung carcinoma), Bel7402 (liver
tumor), and HCT-8 (ileocecal adenocarcinoma) cell lines. Among these, a 4-chloro-2-
methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position of
the thiazole ring showed the highest activity, with 48% inhibition against one of the cell lines.[2]
Furthermore, 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been designed
based on the structure of dasatinib. One such derivative, N-(2-chloro-6-methylphenyl)-2-(2-(4-
methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), exhibited high antiproliferative
potency against human K562 leukemia cells, comparable to dasatinib.[3][4] However, its
activity against mammary (MCF-7) and colon (HT-29) carcinoma cells was significantly lower
than that of dasatinib.[3][4]

Suantitat [ : -

Target/Cell .. .

Compound Li Activity Metric  Value Reference
ine
CIB-L43 TRBP Inhibition EC50 0.66 nM [1]
TRBP Binding KD 4.78 nM [1]
TRBP-Dicer
. IC50 2.34 yM [1]
Interaction
] Comparable to
Compound 6d K562 (Leukemia)  Potency o [31[4]
Dasatinib

MCF-7 (Breast

IC50 20.2 uM [3]
Cancer)
HT-29 (Colon

IC50 21.6 yM [3]
Cancer)
Dasatinib MCF-7, HT-29 IC50 <1uM [31[4]

Signaling Pathway of CIB-L43 in HCC
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Caption: CIB-L43 inhibits TRBP, leading to reduced oncogenic miRNA biogenesis and
subsequent inhibition of pro-tumorigenic signaling pathways.

Antifungal Activity

A series of 2-phenylthiazole derivatives have been designed and synthesized as inhibitors of
lanosterol 14a-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis.[5] A lead
compound, SZ-C14, which has a phenylthiazole structure, showed moderate antifungal activity
against Candida albicans and other common pathogenic fungi, with a Minimum Inhibitory
Concentration (MIC) ranging from 1 to 16 pg/mL.[5]
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Structural optimization of SZ-C14 led to the development of 27 new analogs. Notably, the
introduction of hydrophobic substituents on the benzene ring was found to enhance antifungal
activity. Compound B9, which has an n-pentyl group at the 4-position of the benzene ring,
demonstrated the most potent antifungal activity against seven common clinically susceptible
fungal strains and moderate activity against six fluconazole-resistant strains, along with low

cytotoxicity.[5]

Compound Fungal Strain Activity Metric  Value (pg/mL) Reference
C. albicans &

SZ-Ci14 MIC 1-16 [5]
others
7 susceptible

B9 ] MIC Potent [5]
strains

6 fluconazole-
MIC Moderate [5]

resistant strains

Anti-inflammatory Activity

The anti-inflammatory potential of substituted phenylthiazole derivatives has also been
investigated. In one study, a series of 2-substituted-N-(4-substituted-phenylthiazol-2-yl)
acetamides were synthesized and evaluated using the carrageenan-induced rat paw edema
model.[6] The results indicated that all the synthesized derivatives possessed appreciable anti-
inflammatory activity. Notably, a nitro-substituted thiazole derivative (compound 3c) showed the
most significant activity at the 3-hour time point.[6]

Another study on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones identified these
compounds as selective COX-1 inhibitors. Several of these derivatives displayed moderate to
good anti-inflammatory activity, with some showing better efficacy than the reference drug
indomethacin. The structure-activity relationship revealed that the nature and position of the
substituent on the benzene ring are crucial for their activity.

Experimental Protocols
Anticancer Activity Screening: MTT Assay
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The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
method used to assess cell viability and cytotoxicity.

e Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 104 to 1.5 x 10° cells/ml
and incubated for 24 hours to allow for attachment.

e Compound Treatment: The culture medium is replaced with fresh medium containing various
concentrations of the test compounds, and the plates are incubated for another 24-72 hours.

e MTT Addition: 10 pyL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate
is incubated for 4 hours at 37°C.

e Formazan Solubilization: 100 pL of a solubilization solution (e.g., DMSO or a solution of 10%
SDS in 0.01 M HCI) is added to each well to dissolve the formazan crystals. The plate is then
incubated overnight.

o Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a
microplate reader. The percentage of cell viability is calculated relative to untreated control
cells.

Experimental Workflow for Anticancer Screening
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Caption: A general workflow for the screening and development of anticancer compounds, from

initial synthesis to lead identification.

Antifungal Susceptibility Testing: Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Inoculum Preparation: Fungal isolates are cultured on agar plates, and a suspension is
prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

Drug Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well
microtiter plate.

Inoculation: Each well is inoculated with the fungal suspension.

Incubation: The plates are incubated at 35°C for 24-48 hours.

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest
concentration of the compound that causes a significant inhibition of fungal growth (typically
>50%) compared to the drug-free control.

Anti-inflammatory Activity: Carrageenan-Induced Rat
Paw Edema

This is a standard in vivo model for evaluating acute inflammation.

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at
least one week.

Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are
administered orally or intraperitoneally to the rats. A control group receives the vehicle.

Induction of Edema: After a specific period (e.g., 30-60 minutes), a 1% solution of
carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.

Paw Volume Measurement: The paw volume is measured using a plethysmometer at
baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours)
after the injection.
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» Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group
relative to the control group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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